2-Nitro-4-(trifluoromethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a toluene ring
Synthetic Routes and Reaction Conditions:
Nitration of 4-(trifluoromethoxy)toluene: One common method involves the nitration of 4-(trifluoromethoxy)toluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar nitration process, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethoxy groups influence the reactivity and orientation of the substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Nitro-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Amino-4-(trifluoromethoxy)toluene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)toluene has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Nitro-4-(trifluoromethoxy)toluene exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the nitro and trifluoromethoxy groups can modulate the compound’s reactivity and binding affinity, affecting the overall biological response.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)toluene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-Nitro-2-(trifluoromethoxy)toluene: Positional isomer with the nitro and trifluoromethoxy groups in different positions on the toluene ring.
2-Nitro-4-methoxytoluene: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.
Uniqueness: 2-Nitro-4-(trifluoromethoxy)toluene is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects
Properties
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQNKQBMWNOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.